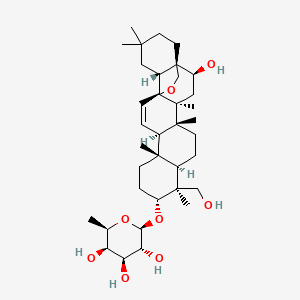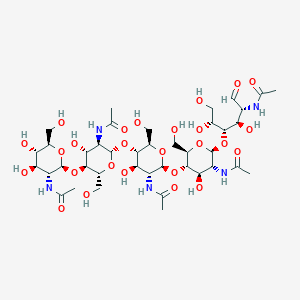
Gypenoside LXXV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gypenoside LXXV is a minor ginsenoside derived from the plant Gynostemma pentaphyllum, commonly known as “southern ginseng.” This compound is part of the larger family of ginsenosides, which are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Gypenosid LXXV kann durch enzymatische Hydrolyse von Gypenosid XVII synthetisiert werden. Dieser Prozess beinhaltet die Verwendung einer neuartigen Ginsenosid-transformierenden β-Glucosidase, die aus der Art Microbacterium Gsoil 167 stammt. Das Enzym hydrolysiert Gypenosid XVII unter optimalen Bedingungen von pH 7,0 und einer Temperatur von 50 °C effizient zu Gypenosid LXXV .
Industrielle Produktionsverfahren
Für die industrielle Produktion ist das enzymatische Verfahren aufgrund seiner hohen Spezifität und Effizienz bevorzugt. Das Verfahren beinhaltet die Kultivierung von Microbacterium Gsoil 167 in einem Bioreaktor, gefolgt von der Extraktion und Reinigung des Enzyms. Das Enzym wird dann verwendet, um Gypenosid XVII im Gramm-Maßstab in Gypenosid LXXV umzuwandeln .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Gypenosid LXXV unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat katalysiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können in Gegenwart von Nucleophilen wie Hydroxid-Ionen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in einem alkoholischen Medium.
Substitution: Hydroxid-Ionen in einem wässrigen Medium.
Hauptprodukte
Oxidation: Bildung von oxidierten Derivaten von Gypenosid LXXV.
Reduktion: Bildung von reduzierten Derivaten.
Substitution: Bildung von substituierten Gypenosid-Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.
Biologie: Untersucht wegen seiner Rolle in zellulären Prozessen und Signalwegen.
Medizin: Untersucht wegen seiner Antikrebs-, entzündungshemmenden und leberschützenden Eigenschaften.
Wirkmechanismus
Gypenosid LXXV übt seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege aus:
Antikrebs: Induziert Apoptose in Krebszellen durch Aktivierung von Caspase-Signalwegen und Hemmung des NF-κB-Signalwegs.
Entzündungshemmend: Reduziert Entzündungen durch Herunterregulierung von proinflammatorischen Zytokinen wie Tumornekrosefaktor-α und Interleukin-1β.
Leberschutzend: Schützt Leberzellen durch Reduzierung von oxidativem Stress und Hemmung der Expression von Fibrosemarkern wie α-glatten Muskelaktins und Kollagens 1.
Wirkmechanismus
Gypenoside LXXV exerts its effects through various molecular targets and pathways:
Anti-Cancer: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting the NF-κB signaling pathway.
Anti-Inflammatory: Reduces inflammation by down-regulating pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β.
Hepatoprotective: Protects liver cells by reducing oxidative stress and inhibiting the expression of fibrosis markers such as α-smooth muscle actin and collagen1.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Gypenosid XVII: Vorläufer von Gypenosid LXXV mit ähnlichen, aber weniger starken Antikrebswirkungen.
Ginsenosid Rb1: Ein weiteres Ginsenosid mit Antikrebs- und leberschützenden Eigenschaften, aber in bestimmten Anwendungen weniger wirksam als Gypenosid LXXV.
Einzigartigkeit
Gypenosid LXXV ist einzigartig aufgrund seiner verstärkten Antikrebsaktivität im Vergleich zu seinen Vorläufern und anderen ähnlichen Ginsenosiden. Seine Fähigkeit, die Zellviabilität in verschiedenen Krebszelllinien signifikant zu reduzieren, macht es zu einem vielversprechenden Kandidaten für die weitere pharmazeutische Entwicklung .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,55-37-35(51)33(49)31(47)25(54-37)20-52-36-34(50)32(48)30(46)24(19-43)53-36)22-11-16-41(7)29(22)23(44)18-27-39(5)15-13-28(45)38(3,4)26(39)12-17-40(27,41)6/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36+,37-,39-,40+,41+,42-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYRCZFIJNGYOG-QINBLQPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8118237.png)
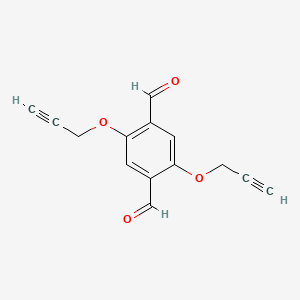
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8118246.png)
![4-[4-(4-aminophenyl)-2,5-dimethylphenyl]aniline](/img/structure/B8118249.png)
![2-Aminothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8118250.png)

![1-[(2R)-4-[6-[[2-[4-(3,3-difluorocyclobutyl)oxy-6-methylpyridin-2-yl]acetyl]amino]pyridazin-3-yl]-2-fluorobutyl]-N-methyltriazole-4-carboxamide;dihydrochloride](/img/structure/B8118261.png)
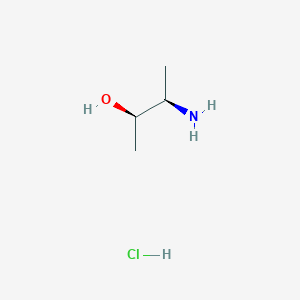

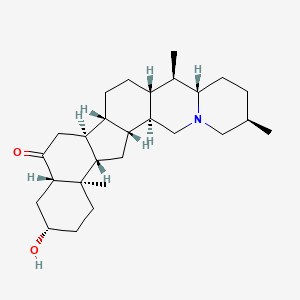
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B8118303.png)
